ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
Description
Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a chromene-based ester derivative characterized by a 4H-chromen-4-one core. The chromene ring is substituted at position 3 with a 2-methoxyphenoxy group, at position 2 with a methyl group, and at position 7 with an ethoxycarbonylphenylacetate moiety. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-4-31-27(29)26(18-10-6-5-7-11-18)33-19-14-15-20-23(16-19)32-17(2)25(24(20)28)34-22-13-9-8-12-21(22)30-3/h5-16,26H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXHSUDPGFIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Subsequently, the methoxyphenoxy group is introduced via an etherification reaction. This step involves the reaction of the chromen-4-one derivative with 2-methoxyphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone .
Finally, the phenylacetate moiety is attached through an esterification reaction. This involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with various molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The methoxyphenoxy group can enhance the compound’s ability to scavenge free radicals, while the phenylacetate moiety may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
| Compound Name | Substituents (Chromene Positions) | Functional Groups | Molecular Weight | Key Differences vs. Target Compound | Reference ID |
|---|---|---|---|---|---|
| Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate | 3: 2-methoxyphenoxy; 2: methyl; 7: ester | Ester, methoxy, phenyl | 492.48 (calc.) | Reference compound | |
| 4-Methyl-2-oxo-2H-chromen-7-yl phenylacetate | 4: methyl; 7: phenylacetate | Ester, phenyl | 310.31 | Lacks 3-(2-methoxyphenoxy) and 2-methyl groups | |
| Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetate | 8: methyl; 4: phenyl; 7: ester | Ester, phenyl | 456.49 | Methyl at position 8 instead of 2; phenyl at 4 | |
| Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate | 3: 2-methoxyphenoxy; 2: methyl; 7: benzyl ester | Benzyl ester, methoxy, phenyl | 446.45 | Benzyl ester instead of ethyl ester | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4: phenyl; 7: carboxylic acid | Carboxylic acid, phenyl | 388.35 | Acidic group instead of ester; phenyl at 4 | |
| 4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate | 4: methyl; 7: phenoxyacetate | Phenoxyacetate | 310.31 | Phenoxy linkage instead of phenylacetate |
Functional Group Comparisons
- Ester vs. Amide/Carboxylic Acid: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in , which may improve membrane permeability.
- Methoxy vs. Trifluoromethyl: The 2-methoxyphenoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in , which could influence receptor binding or metabolic stability.
- Positional Isomerism: The methyl group at position 2 in the target compound vs.
Physicochemical and Pharmacological Implications
- Lipophilicity : The ethyl ester in the target compound (logP ~3.5 estimated) is less lipophilic than the benzyl ester in (logP ~4.2) but more than the carboxylic acid in (logP ~2.8).
- Metabolic Stability: The methoxyphenoxy group may slow oxidative metabolism compared to unsubstituted phenyl derivatives like , as methoxy groups resist CYP450-mediated dealkylation .
Biological Activity
Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a synthetic compound that belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by multiple functional groups that contribute to its biological activities. The structural formula can be represented as follows:
Key Structural Features
- Flavonoid Backbone : The presence of the chromenone moiety is critical for its biological effects.
- Methoxy and Phenyl Substituents : These groups may enhance lipophilicity and influence receptor interactions.
Pharmacological Effects
- Antioxidant Activity : Flavonoids are well-known for their ability to scavenge free radicals. This compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that compounds with flavonoid structures can inhibit inflammatory pathways. This compound may modulate the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : It may act as an inhibitor of key enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical scavenging activity compared to standard antioxidants, suggesting its potential as a natural antioxidant agent.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (15) |
| ABTS | 30 | Trolox (20) |
Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role in managing inflammatory conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 60 |
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of breast cancer cells (MCF7) with an IC50 value of 40 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
